4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide
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Overview
Description
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide is an organic compound with the molecular formula C17H22N2O2S and a molecular weight of 318.43378 g/mol . This compound is known for its stability under normal conditions and its solubility in various solvents . It is primarily used in the pharmaceutical industry due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide involves complex organic reactions. One common method includes the reaction of 4-methylbenzenesulfonamide with 2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-amine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product . The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conducted at room temperature or slightly elevated temperatures.
Substitution: Sodium hydroxide, potassium cyanide; usually carried out in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- 2-methyl-5-prop-1-en-2-yl-cyclohex-2-en-1-ol
Uniqueness
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide stands out due to its unique structural features, which contribute to its stability and solubility . Its potential therapeutic properties and wide range of applications in various fields make it a compound of significant interest in scientific research .
Properties
CAS No. |
21195-60-8 |
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Molecular Formula |
C17H22N2O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O2S/c1-12(2)15-8-7-14(4)17(11-15)18-19-22(20,21)16-9-5-13(3)6-10-16/h5-7,9-10,15,19H,1,8,11H2,2-4H3 |
InChI Key |
LQTCWPVRCJSHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)C(=C)C |
Origin of Product |
United States |
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